2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
CAS No.: 1248419-11-5
Cat. No.: VC3074890
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248419-11-5 |
|---|---|
| Molecular Formula | C12H23N3O |
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C12H23N3O/c1-10-2-6-15(7-3-10)12(16)9-14-5-4-11(13)8-14/h10-11H,2-9,13H2,1H3 |
| Standard InChI Key | SDIPEFSZGSIJQP-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CN2CCC(C2)N |
| Canonical SMILES | CC1CCN(CC1)C(=O)CN2CCC(C2)N |
Introduction
Chemical Structure and Properties
Molecular Composition
2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one belongs to a family of compounds that combine pyrrolidine and piperidine moieties. While the specific compound with 4-methylpiperidine has limited documentation, we can examine its properties by comparison with structurally related compounds. The closely related analog 2-(3-Aminopyrrolidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one has a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol. The 4-methyl isomer would maintain the same molecular formula and weight, differing only in the position of the methyl group on the piperidine ring.
Structural Features
The compound contains several key structural elements that define its chemical properties:
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A pyrrolidine ring with an amino group at the 3-position
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A piperidine ring with a methyl substituent at the 4-position
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An ethanone (acetyl) linkage connecting the two heterocyclic ring systems
These structural features contribute to the compound's potential for hydrogen bonding, its basicity due to the amino and nitrogen heterocycles, and its specific three-dimensional conformation. The presence of both basic nitrogen atoms and the carbonyl functionality creates a molecule with multiple potential interaction sites for biological targets.
Physical Properties
Table 1 presents the estimated physical properties of 2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one based on structural analysis and comparison with similar compounds.
| Property | Value | Basis of Estimation |
|---|---|---|
| Molecular Formula | C12H23N3O | Direct structural analysis |
| Molecular Weight | 225.33 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Based on similar compounds |
| Solubility | Soluble in polar organic solvents | Based on functional groups |
| LogP (estimated) | Approximately 1.2-1.8 | Based on similar structures |
| pKa (estimated) | Primary amine: ~9-10 | Based on similar functional groups |
The amino group in the 3-position of the pyrrolidine ring confers basic properties to the molecule, while the carbonyl group introduces potential for hydrogen bond acceptance. These features influence the compound's solubility profile and potential interactions with biological systems.
Synthesis and Preparation Methods
Alternative Synthetic Approaches
An alternative approach might involve a reaction sequence similar to that observed for related compounds, where amino-functionalized heterocycles are conjugated through appropriate linkers. For instance, the synthesis could potentially follow a pathway similar to that described for other aminopyrrolidine derivatives, which often involve:
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Protection of the amino group
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Alkylation or acylation at the pyrrolidine nitrogen
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Coupling with the 4-methylpiperidine component
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Deprotection of the amino group
Experimental conditions might involve the use of coupling reagents such as carbodiimides, or through intermediate activation using acid chlorides or mixed anhydrides.
Biological Activity and Applications
Structure-Activity Relationships
The specific positioning of functional groups in 2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one may influence its biological activity profile. For instance:
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The primary amine at the 3-position of the pyrrolidine ring could serve as a hydrogen bond donor in interactions with biological targets
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The carbonyl group provides a hydrogen bond acceptor site
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The 4-methyl substitution on the piperidine ring influences the three-dimensional structure and lipophilicity
These structural features create a specific electronic and steric profile that could determine selectivity for various biological targets. Compounds with similar structures have shown potential in various therapeutic areas, including antiviral, antibacterial, and antifungal applications.
Research Findings and Developments
Current State of Research
Research on 2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one appears to be in its early stages, with limited published data specifically addressing this compound. The available literature on related compounds suggests potential interest in this structural class for various applications, particularly in pharmaceutical research.
Compounds containing the 4-aminopiperidine motif, such as 1-(4-Aminopiperidin-1-yl)ethan-1-one, have been classified and studied for their chemical properties and potential hazards . This suggests that compounds containing similar structural elements are of interest to researchers across multiple disciplines.
Analytical Characterization
The analytical characterization of 2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one would typically include spectroscopic methods such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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X-ray crystallography (if crystalline material is available)
These techniques provide essential structural confirmation and purity assessment. Based on related compounds, characteristic spectral features would include signals corresponding to the methyl group, the carbonyl functionality, and the amine protons.
| Hazard Category | Potential Classification | Justification |
|---|---|---|
| Skin Irritation | Possible irritant | Based on similar amine-containing compounds |
| Eye Effects | Potential irritant | Common for basic compounds with similar functional groups |
| Respiratory Effects | May cause respiratory irritation | Based on analogous structures |
| Acute Toxicity | Further testing required | Insufficient data available |
It should be emphasized that these classifications are speculative and would require experimental confirmation through standardized toxicological testing.
Future Research Directions
Synthesis Optimization
Future research could focus on developing efficient and scalable synthesis methods for 2-(3-Aminopyrrolidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one. This might include:
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Exploring green chemistry approaches to reduce environmental impact
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Developing stereoselective synthesis methods if stereogenic centers are present
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Investigating continuous flow chemistry for more efficient production
Optimization of synthetic routes would enhance accessibility for further research and potential applications.
Biological Evaluation
Comprehensive biological screening would provide valuable insights into the compound's activity profile. Potential research directions include:
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Receptor binding assays to identify potential targets
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Cell-based assays to assess biological effects and toxicity
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Structure-activity relationship studies through the synthesis of analogs with systematic structural variations
These investigations would help establish the compound's biological profile and potential utility in drug discovery or other applications.
Computational Studies
Computational approaches could provide additional insights into the compound's properties and behavior:
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Molecular modeling to predict three-dimensional structure and conformational preferences
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Docking studies to identify potential binding interactions with biological targets
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Quantitative structure-activity relationship (QSAR) analyses to predict biological activities
Such computational investigations could guide further experimental work and help identify promising applications.
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